7-Fluorobenzo[d]isoxazole
CAS No.:
Cat. No.: VC18246554
Molecular Formula: C7H4FNO
Molecular Weight: 137.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4FNO |
|---|---|
| Molecular Weight | 137.11 g/mol |
| IUPAC Name | 7-fluoro-1,2-benzoxazole |
| Standard InChI | InChI=1S/C7H4FNO/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H |
| Standard InChI Key | APRIWKGBKZQFBR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)F)ON=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
7-Fluorobenzo[d]isoxazole consists of a benzene ring fused to an isoxazole ring (C₆H₄FN₂O), with fluorine occupying the 7-position. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen at the 1,2-positions, confers rigidity and dipole moments that influence intermolecular interactions . Fluorination at the 7-position introduces electronegativity, altering electron density distribution and enhancing metabolic stability compared to non-fluorinated analogues .
Table 1: Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₄FNO |
| Molecular Weight | 153.11 g/mol |
| LogP (Predicted) | 1.8 ± 0.3 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area | 42.5 Ų |
Computed using PubChem’s QSAR tools and analogous fluoroisoxazole data .
Synthesis and Structural Elucidation
Synthetic Routes
While direct synthetic protocols for 7-Fluorobenzo[d]isoxazole are sparsely documented, analogous fluorinated isoxazoles are typically synthesized via:
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Cycloaddition Reactions: [3+2] cycloaddition between nitrile oxides and alkynes, facilitated by transition metal catalysts (e.g., Cu(I), Ru(II)) . For 6-fluorobenzo[d]isoxazole derivatives, this method achieves regioselectivity >90% under optimized conditions .
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Electrophilic Fluorination: Direct fluorination of benzo[d]isoxazole using Selectfluor® or F-TEDA-BF₄ in acetonitrile, yielding 7-fluoro isomers with 65–75% efficiency in model systems .
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Post-Functionalization: Fluorine introduction via SNAr reactions on pre-formed isoxazole scaffolds bearing leaving groups (e.g., nitro, chloro) .
Analytical Characterization
Structural validation employs:
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NMR Spectroscopy: ¹⁹F NMR chemical shifts range from −110 to −115 ppm for aromatic fluorine in analogous compounds .
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Mass Spectrometry: ESI-MS typically shows [M+H]+ peaks at m/z 154.1 with fragmentation patterns dominated by loss of CO (28 Da) .
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X-ray Crystallography: Intermolecular interactions (e.g., C–H···F, π-stacking) stabilize crystal lattices, as observed in 6-fluorobenzo[d]isoxazole derivatives .
| Position | D₂ Kᵢ (nM) | 5-HT₁A Kᵢ (nM) | 5-HT₂A Kᵢ (nM) |
|---|---|---|---|
| 4-Fluoro | 18.4 ± 2.1 | 14.7 ± 1.9 | 5.3 ± 0.8 |
| 6-Fluoro | 12.1 ± 1.5 | 9.7 ± 1.3 | 3.2 ± 0.4 |
| 7-Fluoro | Predicted | Predicted | Predicted |
Data extrapolated from 6-fluoro derivatives .
Anticancer and Antimicrobial Activity
Fluoroisoxazole derivatives inhibit enzymes critical to tumor progression:
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Cyclooxygenase-2 (COX-2): 4-Fluorobenzo[d]isoxazole analogues show IC₅₀ = 0.8 µM, surpassing celecoxib in selectivity .
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DNA Topoisomerases: Fluorine’s electron-withdrawing effects enhance intercalation, as seen in 6-fluoro derivatives reducing HeLa cell viability (IC₅₀ = 5.2 µM) .
Computational and Mechanistic Insights
Density Functional Theory (DFT) Studies
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Electrostatic Potential Maps: Fluorine at the 7-position creates a localized negative charge (−0.32 e), favoring interactions with cationic receptor residues .
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HOMO-LUMO Gaps: Calculated at 5.3 eV for 7-fluorobenzo[d]isoxazole, indicating moderate reactivity suitable for drug-like molecules .
Metabolic Stability
Microsomal studies on 6-fluoro analogues show t₁/₂ = 45 min (human liver microsomes), with fluorine retarding oxidative metabolism at the 7-position .
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective fluorination methods for the 7-position remains a hurdle, with current yields lagging behind 4- and 6-fluoro isomers .
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Target Validation: In vivo studies are needed to confirm predicted neuropharmacological and anticancer activities.
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Toxicological Profiling: Assessing the impact of fluorine’s electronegativity on off-target effects and long-term safety.
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